![molecular formula C14H22O3 B15168956 Acetic acid;3-(2,2-dimethylbut-3-enyl)bicyclo[3.1.0]hex-2-en-2-ol CAS No. 898267-58-8](/img/structure/B15168956.png)
Acetic acid;3-(2,2-dimethylbut-3-enyl)bicyclo[3.1.0]hex-2-en-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;3-(2,2-dimethylbut-3-enyl)bicyclo[3.1.0]hex-2-en-2-ol is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of an acetic acid group, a dimethylbutenyl side chain, and a bicyclo[3.1.0]hex-2-en-2-ol core. The intricate arrangement of these functional groups and rings makes it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-(2,2-dimethylbut-3-enyl)bicyclo[3.1.0]hex-2-en-2-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the Lewis acid-catalyzed (3+2) annulation of bicyclobutanes with ynamides . This method involves the use of a Lewis acid catalyst, such as scandium triflate (Sc(OTf)3), to facilitate the formation of the bicyclic structure. The reaction is carried out under an inert atmosphere, typically argon, at room temperature (30°C) in a solvent like dichloromethane (CH2Cl2). The reaction mixture is then purified using column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its industrial production.
化学反应分析
Types of Reactions
Acetic acid;3-(2,2-dimethylbut-3-enyl)bicyclo[3.1.0]hex-2-en-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
Acetic acid;3-(2,2-dimethylbut-3-enyl)bicyclo[3.1.0]hex-2-en-2-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its biological activity could lead to the development of new drugs or therapeutic agents.
Industry: The compound’s reactivity and functional groups make it useful in the production of specialty chemicals and materials.
作用机制
The mechanism of action of acetic acid;3-(2,2-dimethylbut-3-enyl)bicyclo[310]hex-2-en-2-ol involves its interaction with molecular targets and pathways within biological systems The specific pathways and targets depend on the context of its use, such as its role in a chemical reaction or its biological activity
相似化合物的比较
Similar Compounds
2-Methylbut-3-enoic acid: A related compound with a similar side chain but lacking the bicyclic structure.
Bicyclo[2.1.1]hexenes: Compounds with a similar bicyclic core but different substituents.
Uniqueness
Acetic acid;3-(2,2-dimethylbut-3-enyl)bicyclo[3.1.0]hex-2-en-2-ol is unique due to its combination of an acetic acid group, a dimethylbutenyl side chain, and a bicyclo[3.1.0]hex-2-en-2-ol core. This combination of functional groups and rings imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
属性
CAS 编号 |
898267-58-8 |
|---|---|
分子式 |
C14H22O3 |
分子量 |
238.32 g/mol |
IUPAC 名称 |
acetic acid;3-(2,2-dimethylbut-3-enyl)bicyclo[3.1.0]hex-2-en-2-ol |
InChI |
InChI=1S/C12H18O.C2H4O2/c1-4-12(2,3)7-9-5-8-6-10(8)11(9)13;1-2(3)4/h4,8,10,13H,1,5-7H2,2-3H3;1H3,(H,3,4) |
InChI 键 |
DYGNWQUMQHDQGG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(C)(CC1=C(C2CC2C1)O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


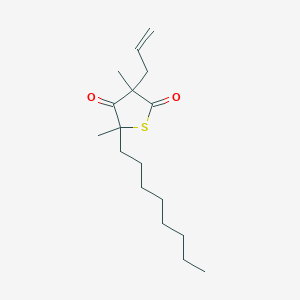
![6,6'-(1,4-Phenylene)bis[2,3-bis(4-fluorophenyl)quinoxaline]](/img/structure/B15168887.png)
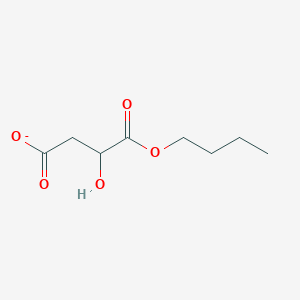
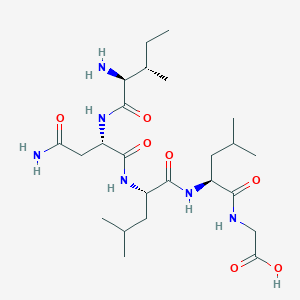
![8-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-ethylnona-4,6-dien-3-ol](/img/structure/B15168905.png)
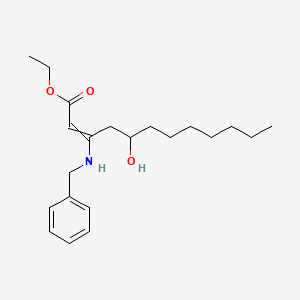
![Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]-](/img/structure/B15168908.png)

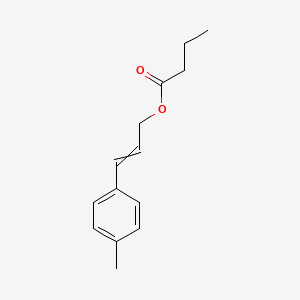
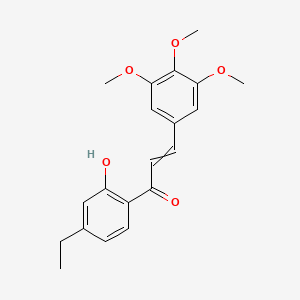

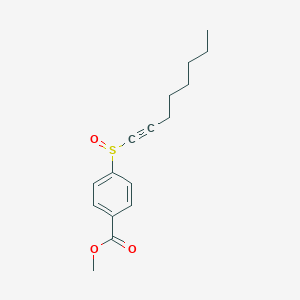
![N-(3,5-Dimethylphenyl)-N-[4-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea](/img/structure/B15168971.png)
![5-Chloro-N-[4-cyano-2-(trifluoromethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B15168975.png)
